molecular formula C15H17ClN2O5S B3003281 4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034496-31-4

4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No. B3003281
CAS RN: 2034496-31-4
M. Wt: 372.82
InChI Key: MCLHKNHIWJQQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione" is a heterocyclic molecule that appears to be related to a class of compounds with potential biological activities. The presence of a sulfonyl group attached to a piperidine ring and a morpholine dione suggests that this compound could exhibit interesting chemical and pharmacological properties. The chlorophenyl moiety may also contribute to the molecule's activity by influencing its electronic properties and ability to interact with biological targets .

Synthesis Analysis

The synthesis of related sulfonyl piperidine derivatives typically involves the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent like methylene dichloride and a base such as triethylamine . Similar synthetic strategies are employed in the synthesis of isoquinoline diones and quinazoline derivatives, where various cyclization and sulfonylation reactions are catalyzed by light or other means . The synthesis of the specific compound would likely follow analogous steps, with careful selection of starting materials and reaction conditions to ensure the formation of the desired morpholine dione structure.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray crystallography, which provides detailed information about the conformation and geometry of the molecule. For instance, the piperidine ring often adopts a chair conformation, and the geometry around the sulfur atom can be distorted from a regular tetrahedron . These structural insights are crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Compounds with sulfonyl piperidine and morpholine structures can participate in various chemical reactions. The presence of reactive functional groups such as sulfonyl and chlorophenyl allows for further chemical modifications, which can be exploited to synthesize a wide range of derivatives with potential biological activities . The reactivity of these compounds can be influenced by the nature of substitutions on the aromatic rings and the electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as sulfonyl and chlorophenyl can affect the compound's acidity, basicity, solubility, and stability. These properties are important for the compound's biological activity and pharmacokinetics. Spectroscopic techniques such as NMR and IR are commonly used to characterize these compounds and confirm their structures . Additionally, computational methods like density functional theory (DFT) can provide insights into the electronic properties and reactivity of the molecule .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a drug candidate, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science, and optimizing its synthesis .

properties

IUPAC Name

4-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O5S/c16-12-3-1-2-4-13(12)24(21,22)17-7-5-11(6-8-17)18-14(19)9-23-10-15(18)20/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLHKNHIWJQQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

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